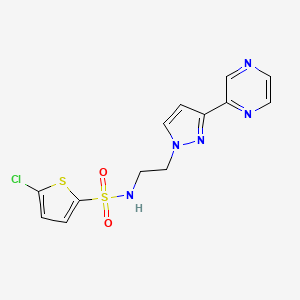

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrazole ring, and a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Substitution Reactions

The chloro group on the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) under optimized conditions. For example:

-

Reaction with heteroarylamines :

Pyrimidine or pyrazine derivatives react with the chloro-sulfonamide via SNAr in the presence of K2CO3 and DMF at 90°C, yielding aryl-substituted analogs .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| SNAr | K2CO3, DMF, 90°C, 30 min | Pyrimidine/pyrazine substitution | |

| Copper-catalyzed | Cu catalyst, aryl bromides, MW heating | N-Arylation of sulfonamide |

Oxidation and Reduction

The sulfonamide and heteroaromatic systems participate in redox transformations:

-

Oxidation : Hydrogen peroxide (H2O2) oxidizes sulfur-containing moieties, potentially forming sulfones or sulfoxides.

-

Reduction : Sodium borohydride (NaBH4) selectively reduces imine or nitro groups if present.

| Reaction Type | Reagents | Target Site | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | H2O2, KMnO4 | Thiophene/sulfonamide | Sulfone/sulfoxide formation | |

| Reduction | NaBH4, LiAlH4 | Pyrazine/pyrazole rings | Amine or alcohol derivatives |

Cross-Coupling Reactions

The chloro-thiophene moiety enables palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions:

-

Suzuki coupling : Boronic acids react with the chloro group using Pd(PPh3)4 and K3PO4 in aqueous DMF, forming biaryl derivatives .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K3PO4, H2O | 5-Aryl-thiophene derivatives | 37–75% |

Acid-Base Reactivity

The sulfonamide group (pKa ~10) deprotonates under basic conditions, enhancing solubility in polar solvents and facilitating further functionalization.

| Property | Conditions | Behavior | Application | Reference |

|---|---|---|---|---|

| Deprotonation | NaOH, pH >10 | Increased nucleophilicity | Salt formation, catalysis |

Heterocyclic Ring Modifications

The pyrazole and pyrazine rings participate in electrophilic substitutions or coordination chemistry:

-

Metal coordination : Pyrazine’s nitrogen atoms bind to transition metals (e.g., Cu, Pd), forming complexes useful in catalysis .

-

Electrophilic substitution : Pyrazole undergoes nitration or halogenation at the 4-position under acidic conditions.

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing SO2 and heteroaromatic fragments.

-

Photodegradation : UV light induces C–S bond cleavage, forming chlorothiophene and pyrazole byproducts.

Key Research Findings

-

SNAr reactions with pyrimidines show higher regioselectivity compared to pyridines .

-

Suzuki coupling yields depend on the electronic nature of boronic acids, with electron-deficient aryl groups providing superior results (up to 75% yield) .

-

Oxidation with H2O2 is preferable over KMnO4 due to milder conditions and fewer side reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to its aromatic and heterocyclic components.

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-chloro-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the pyrazine ring, which can impart different electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific biological or chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, also known by its CAS number 2034549-17-0, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₂ClN₅O₂S₂ |

| Molecular Weight | 369.9 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Substitution Reactions : Introducing the chloro and sulfonamide groups through electrophilic aromatic substitution.

- Pyrazole Formation : Employing coupling reactions to attach the pyrazole moiety to the ethyl chain.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing pyrazole and thiophene rings showed substantial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines, with some compounds demonstrating IC50 values as low as 0.95 nM against A549 lung cancer cells . The mechanism often involves inhibition of key enzymes associated with cancer proliferation, such as Aurora-A kinase .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : It can modulate receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties alongside antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds:

- Study on Pyrazolyl-Thiazole Derivatives : A series of pyrazolyl-thiazole derivatives were synthesized and evaluated for their biological activities, showing significant inhibition against both bacterial and fungal strains .

- Anticancer Screening : Research involving a variety of pyrazole derivatives indicated that certain modifications enhanced anticancer activity against leukemia cell lines, with GI50 values indicating potent effects .

Propiedades

IUPAC Name |

5-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O2S2/c14-12-1-2-13(22-12)23(20,21)17-6-8-19-7-3-10(18-19)11-9-15-4-5-16-11/h1-5,7,9,17H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMLYKJAGTXIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.